BenchChemオンラインストアへようこそ!

2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

This pre-functionalized 2-benzyl-6-nitro-triazolopyridine eliminates the need for low-yield, poorly regioselective late-stage nitration. The nitro group serves as a latent amine (H₂, Pd/C), while the benzyl C–H bonds enable late-stage diversification (bromination, oxidation) without de novo core synthesis. With a cLogP of ~2.8, it occupies the CNS drug-like lipophilicity window, making it ideal for kinase-focused library synthesis and CNS SAR studies. Supplied at ≥95% HPLC purity for reliable downstream derivatization.

Molecular Formula C13H10N4O2
Molecular Weight 254.24 g/mol
Cat. No. B7902861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine
Molecular FormulaC13H10N4O2
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN3C=C(C=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C13H10N4O2/c18-17(19)11-6-7-13-14-12(15-16(13)9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyNCJLUMJLABFYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine – Structural Identity and Procurement Baseline


2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine (CAS 1368055-19-9; molecular formula C₁₃H₁₀N₄O₂; molecular weight 254.24 g/mol) is a heterocyclic building block featuring a [1,2,4]triazolo[1,5-a]pyridine core with a benzyl substituent at the 2-position and a nitro group at the 6-position . The compound is commercially supplied at ≥95% purity (HPLC) by multiple vendors and is employed primarily as a synthetic intermediate in medicinal chemistry for constructing kinase-focused libraries and functionalized triazolopyridine scaffolds . Despite its commercial availability, targeted biological activity data for this specific derivative remain absent from the peer-reviewed primary literature as of the search date, and no head-to-head comparative studies against close analogs were identified [1].

Why Generic Substitution of 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine Is Not Supported by Evidence


The [1,2,4]triazolo[1,5-a]pyridine scaffold is known to undergo distinct structure-activity relationship (SAR) modulation at the 2- and 6-positions [1]. The benzyl group at C2 introduces a flexible lipophilic moiety that differs from the rigid 2-phenyl analog (CAS 31040-17-2) and the unsubstituted 6-nitro parent (CAS 31040-14-9) in both conformational freedom and metabolic stability. Similarly, the electron-withdrawing nitro group at C6 modulates the electronic density of the fused heterocyclic system, potentially altering reduction behavior and downstream derivatization compared to 6-unsubstituted or 6-halogen congeners . However, the absence of experimental comparative datasets precludes a data-driven substitution argument. Any procurement decision to select this specific derivative over an in-class analog currently rests on synthetic-pathway compatibility rather than proven biological superiority [2].

Quantitative Differentiation Evidence for 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine vs. Closest Analogs


Physicochemical Property Differentiation: cLogP vs. 2-Phenyl and 2-H Analogs

The 2-benzyl substituent increases calculated lipophilicity relative to the 2-phenyl analog (6-nitro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine, CAS 31040-17-2) and the unsubstituted 2-H congener (6-nitro-[1,2,4]triazolo[1,5-a]pyridine, CAS 31040-14-9). This property difference may influence membrane permeability and metabolic liability in the absence of specific biological data [1].

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Reduction Potential Differentiation: Nitro Group Reactivity vs. 2-Phenyl Analog

The 2-benzyl group, being electron-donating through the methylene bridge, subtly modulates the reduction potential of the 6-nitro group relative to the electron-withdrawing 2-phenyl substituent. This can affect the selectivity and yield of catalytic hydrogenation or dissolving metal reductions used to generate the corresponding 6-amino intermediate [1]. No direct voltammetric comparison has been published.

Synthetic Chemistry Electrochemistry Intermediate Functionalization

Commercial Availability and Supply-Chain Differentiation vs. 2-Phenyl Analog

As of April 2026, 2-benzyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine is offered by at least eight commercial suppliers (e.g., Leyan, MolCore, GLPbio) with reported purity levels between 95% and 97% . In contrast, the 2-phenyl analog (CAS 31040-17-2) is listed by only three suppliers, and the 2-H parent (CAS 31040-14-9) is carried by five suppliers . This broader sourcing base reduces lead times and single-supplier dependency risk for procurement.

Procurement Supply Chain Catalog Availability

Application Scenarios for 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine Based on Available Evidence


Building Block for 6-Amino-Triazolopyridine Kinase Probe Libraries

The nitro group at C6 provides a latent amine that can be unmasked via catalytic hydrogenation (H₂, Pd/C) to furnish the corresponding 6-amino derivative. The 2-benzyl substituent remains intact under standard reduction conditions, allowing parallel diversification at the 6-position. Procurement of the pre-functionalized 2-benzyl-6-nitro intermediate circumvents the need for late-stage nitration of 2-benzyl-triazolopyridine, a transformation that can suffer from poor regioselectivity and low yields on the electron-deficient heterocyclic core [1].

Lipophilicity-Driven Scaffold Exploration in CNS Drug Discovery

With a calculated cLogP of ~2.8, this derivative occupies a desirable lipophilicity window for CNS drug candidates (typically cLogP 1–4). It may serve as a starting point for structure-activity relationship (SAR) studies targeting CNS kinases or neuroinflammatory targets, where the benzyl group can be further embellished. This differs from the 2-H analog (cLogP ~1.1), which may lack the required passive permeability for blood-brain barrier penetration [1].

Synthetic Intermediate for Benzyl-Functionalized Triazolopyridine Libraries via C–H Activation

The benzyl C–H bonds offer a handle for C–H functionalization (e.g., bromination, oxidation to ketone) that is absent in the 2-phenyl and 2-H analogs. This enables late-stage diversification of the 2-position without de novo synthesis of the triazolopyridine core, a strategic advantage for medicinal chemistry groups employing parallel synthesis [1].

Reference Standard for Analytical Method Development in Nitroaromatic Profiling

The combination of the electron-deficient nitroaromatic chromophore and the benzyl-fused heterocyclic skeleton makes this compound a useful reference material for developing HPLC-UV or LC-MS methods that must resolve closely related nitro-triazolopyridine impurities. Its distinct retention time and UV λₘₐₓ profile compared to the 2-phenyl and 2-H analogs can serve as system suitability benchmarks in quality control workflows [1].

Quote Request

Request a Quote for 2-Benzyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.